AZD 3965-d3 -

AZD 3965-d3

Catalog Number: EVT-1493364
CAS Number:
Molecular Formula: C₂₁H₂₁D₃F₃N₅O₅S
Molecular Weight: 518.52
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Source: AZD3965-d3 is derived from the original compound AZD3965, which was developed by AstraZeneca. It is specifically designed to inhibit monocarboxylate transporter 1, a protein involved in lactate transport across cell membranes.

Classification: AZD3965-d3 falls under the category of antineoplastic agents. It targets metabolic pathways in cancer cells, making it a candidate for therapeutic intervention in various malignancies, particularly those with high lactate production such as diffuse large B-cell lymphoma and Burkitt's lymphoma.

Synthesis Analysis

Methods: The synthesis of AZD3965-d3 involves several steps typical of pharmaceutical development. The compound is synthesized using techniques such as:

  • Chemical Reactions: Multi-step organic synthesis involving coupling reactions to form the core structure.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is commonly employed to purify the synthesized compound and ensure high purity levels suitable for biological testing.
Molecular Structure Analysis

Structure: The molecular structure of AZD3965-d3 retains the core framework of AZD3965 but includes deuterium atoms at specific positions. This modification aids in distinguishing it from non-deuterated forms during experimental analysis.

Data: The compound's molecular formula is C14_{14}H17_{17}D3_{3}N2_{2}O4_{4}, indicating the presence of deuterium. The molecular weight is slightly increased due to the incorporation of deuterium isotopes.

Chemical Reactions Analysis

Reactions: The primary chemical reaction involving AZD3965-d3 is its interaction with monocarboxylate transporter 1. Upon binding, it inhibits lactate transport, leading to an accumulation of lactate within cancer cells. This action disrupts the metabolic processes that allow tumor cells to thrive in hypoxic conditions.

Technical Details: In vitro studies demonstrate that AZD3965-d3 effectively reduces cell proliferation in monocarboxylate transporter 1-expressing cancer cell lines by inducing cytostasis and promoting apoptosis through metabolic disruption.

Mechanism of Action

Process: The mechanism of action for AZD3965-d3 involves:

  1. Inhibition of Lactate Transport: By blocking monocarboxylate transporter 1, the compound prevents lactate from exiting the cell.
  2. Metabolic Shift: This leads to an increase in intracellular lactate levels, which triggers a series of metabolic changes that ultimately inhibit cancer cell growth.
  3. Induction of Apoptosis: Elevated lactate levels can activate stress pathways within cells, leading to programmed cell death.

Data: Studies have shown that treatment with AZD3965-d3 results in significant cytotoxic effects on various lymphoma cell lines with high expression of monocarboxylate transporter 1 .

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties:

  • Stability: The presence of deuterium enhances stability compared to its non-deuterated counterpart.
  • Reactivity: Exhibits selective reactivity towards monocarboxylate transporter 1 without affecting other transporters significantly.

Relevant data indicate that AZD3965-d3 maintains its inhibitory activity across various concentrations while demonstrating minimal toxicity towards normal cells expressing lower levels of monocarboxylate transporter 1 .

Applications

AZD3965-d3 has significant potential applications in scientific research and therapeutic development:

  • Cancer Research: It serves as a tool for studying metabolic pathways in tumors and understanding the role of lactate transport in cancer progression.
  • Therapeutic Development: As a targeted therapy for cancers characterized by high lactate production, particularly those resistant to conventional therapies.
  • Metabolic Studies: Utilized in experiments examining cellular metabolism and the effects of lactate accumulation on tumor microenvironments .
Introduction to Monocarboxylate Transporter 1 (MCT1) and Cancer Metabolism

Role of MCT1 in Glycolytic Phenotype and Lactate Shuttling

Monocarboxylate transporter 1 (MCT1), encoded by the SLC16A1 gene, is a transmembrane protein crucial for maintaining the glycolytic phenotype characteristic of many cancers. Tumor cells exhibit metabolic reprogramming known as the Warburg effect, where they preferentially utilize glycolysis for energy production even under aerobic conditions. This metabolic shift generates substantial intracellular lactate, which must be rapidly effluxed to prevent cytotoxic acidification. MCT1, a proton-coupled symporter, facilitates the bidirectional transport of lactate and other monocarboxylates (pyruvate, ketone bodies) across plasma membranes [1] [3]. Its high affinity for lactate (Km = 3.5–10 mmol/L) positions it as a primary regulator of lactate homeostasis in both normal physiology and cancer biology [3] [8].

In solid tumors, MCT1 enables a critical metabolic symbiosis between hypoxic and normoxic cancer cell populations. Glycolytic cancer cells in hypoxic regions export lactate via MCT4 (low-affinity exporter) and MCT1, which neighboring oxidative cancer cells then import via MCT1 for use as a respiratory fuel through mitochondrial oxidation [3] [8]. This lactate shuttle conserves glucose for hypoxic cells while providing oxidative cells with an alternative energy substrate. The transporter's functionality depends on its association with the chaperone protein basigin (CD147), which ensures proper membrane localization and stability [1] [5]. Disrupting this lactate shuttle system imposes metabolic stress across tumor compartments, making MCT1 a compelling therapeutic target.

Table 1: Lactate Shuttling Partners in Tumor Microenvironment

Cell TypePrimary Metabolic PhenotypeMCT ExpressionLactate DirectionFunctional Role
Hypoxic Cancer CellsGlycolyticMCT4 (High), MCT1EffluxExports lactate to avoid acidosis
Normoxic Cancer CellsOxidativeMCT1 (High)InfluxUtilizes lactate as respiratory fuel
Cancer-Associated FibroblastsGlycolyticMCT4 PredominantEffluxProvides lactate to fuel cancer cells
Tumor-Associated MacrophagesM2 PhenotypeMCT1InfluxPromotes immunosuppressive polarization

MCT1 as a Therapeutic Target in Oncology: Rationale and Challenges

The overexpression of MCT1 in diverse malignancies—including lymphoma, breast, prostate, and renal cancers—correlates with poor prognosis, advanced disease stage, and therapeutic resistance [3] [5] [7]. Targeting MCT1 disrupts two key cancer-promoting processes: 1) Intracellular pH Maintenance: By blocking lactate-H+ efflux, MCT1 inhibition causes intracellular acidification, disrupting glycolytic flux and inducing metabolic crisis in glycolytic cells [1] [4]. 2) Metabolic Crosstalk: Inhibiting lactate import starves oxidative cancer cells of this respiratory substrate and disrupts lactate-mediated signaling in the tumor microenvironment (e.g., angiogenesis, immune evasion) [8] [9].

Despite this strong rationale, therapeutic targeting faces challenges:

  • Compensatory Mechanisms: Tumor cells may upregulate alternative transporters, particularly MCT4, which has lower lactate affinity but high capacity and is hypoxia-inducible via HIF-1α [3] [9].
  • Stromal Interactions: MCT1 inhibition affects stromal cells (e.g., cancer-associated fibroblasts, immune cells) that participate in metabolite exchange, potentially altering therapeutic efficacy [8].
  • Normal Tissue Expression: MCT1 is expressed in vital tissues (heart, skeletal muscle, brain), raising potential on-target toxicity concerns [9]. However, preclinical data suggest tolerable effects due to metabolic plasticity in normal cells [9].

Overview of AZD 3965 as a Selective MCT1 Inhibitor

AZD3965 is a first-in-class, potent, and selective small-molecule inhibitor of MCT1 developed by AstraZeneca. Chemically, it is characterized by a unique bicyclic structure containing a carboxylic acid group critical for binding key residues (Lys38, Asp302, Arg306) within MCT1's transmembrane helices [6] [9]. This compound exhibits high-affinity binding to human MCT1 (Ki = 1.6–3.2 nM) with approximately 6-fold selectivity over MCT2 (Ki = 20 nM) and no significant activity against MCT3 or MCT4 at therapeutic concentrations [2] [6].

Key Pharmacological Properties:

  • Mechanism: Competitive inhibition of lactate-proton symport, disrupting bidirectional lactate flux [2].
  • Cellular Effects: Treatment induces intracellular lactate accumulation, glycolytic intermediate buildup (glucose-6-phosphate, fructose-6-phosphate), and compensatory increases in mitochondrial metabolism (enhanced pyruvate dehydrogenase and pyruvate carboxylase flux) [4] [7].
  • Antitumor Activity: AZD3965 demonstrates significant growth inhibition in MCT1-dependent models, particularly hematological malignancies (e.g., Raji Burkitt’s lymphoma) and solid tumors lacking MCT4 expression. In Raji xenografts, it reduced tumor growth and increased intratumoral lactate, detectable by non-invasive magnetic resonance spectroscopy [2] [4] [7]. Combination studies with doxorubicin or rituximab show enhanced efficacy in lymphoma models [2].

Table 2: Selectivity Profile of Key MCT1 Inhibitors

InhibitorMCT1 Ki (nM)MCT2 Ki (nM)MCT4 ActivityMitochondrial Off-Targets
AZD39651.6–3.2~20No inhibitionNone reported
AR-C1558582.0ComparableNo inhibitionNone reported
α-CHC*50–200Not reportedWeak inhibitionPotent MPC inhibitor
Lonidamine36,000Not reportedWeak inhibitionPotent MPC inhibitor

*α-cyano-4-hydroxycinnamate

Significance of Deuterated Analogues (AZD 3965-d3) in Pharmacokinetic Research

Deuterium (²H), a stable, non-radioactive isotope of hydrogen, is strategically incorporated into drug molecules at metabolically vulnerable sites to create deuterated analogues. AZD3965-d3 contains three deuterium atoms replacing hydrogen, likely at methyl groups or other positions prone to oxidative metabolism. This modification leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond (vs. carbon-hydrogen) resists enzymatic cleavage, potentially altering absorption, distribution, metabolism, and excretion (ADME) properties [4] [9].

For AZD3965, deuteriation aims to address specific pharmacokinetic challenges:

  • Metabolic Stability: AZD3965 undergoes hepatic metabolism (e.g., via CYP450 enzymes). Deuteriation at vulnerable sites could slow N-demethylation or oxidative defluorination, reducing clearance and prolonging half-life [4].
  • Exposure Enhancement: Reduced first-pass metabolism could increase systemic exposure (higher AUC), allowing lower or less frequent dosing while maintaining target inhibition [7].
  • Decreased Reactive Metabolite Formation: Slowing metabolic pathways that generate electrophilic intermediates could mitigate potential idiosyncratic toxicity risks without altering target pharmacology [9].

Properties

Product Name

AZD 3965-d3

Molecular Formula

C₂₁H₂₁D₃F₃N₅O₅S

Molecular Weight

518.52

Synonyms

5-[[(4S)-4-Hydroxy-4-methyl-2-isoxazolidinyl]carbonyl]-3-methyl-d3-1-(1-methylethyl)-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione; (S)-5-(4-Hydroxy-4-methylisoxazolidine-2-carbonyl)-1-isopropyl-3-me

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.